Stereospecific Calcium Mobilisation: L-Ins(1,4,5)P3 Is Functionally Inert Whereas D-Ins(1,4,5)P3 Is a Potent Agonist
In saponin-permeabilised rat pituitary GH3 and Swiss 3T3 cells, D-Ins(1,4,5)P3 stimulated release of 30–50% of non-mitochondrially bound Ca²⁺ with an EC₅₀ of 200 nM. In contrast, the L-enantiomer was substantially less potent and efficacious, producing no quantifiable Ca²⁺ release at concentrations up to 10 µM. Furthermore, 10 µM L-Ins(1,4,5)P3 did not significantly shift the D-isomer concentration–response curve in Swiss 3T3 cells, demonstrating that the L-isomer is neither a competitive antagonist nor a partial agonist [1].
| Evidence Dimension | Intracellular Ca²⁺ release potency (EC₅₀) |
|---|---|
| Target Compound Data | No significant Ca²⁺ release up to 10 µM |
| Comparator Or Baseline | D-Ins(1,4,5)P3 EC₅₀ = 200 nM |
| Quantified Difference | >50-fold lower potency; functionally inert |
| Conditions | Saponin-permeabilised rat pituitary GH3 cells and Swiss 3T3 fibroblasts |
Why This Matters
Researchers requiring a stereochemically authentic negative control for IP3R-mediated Ca²⁺ release must select the L-isomer; any substitution with the D-isomer would activate the pathway and invalidate the control.
- [1] Strupish J, Cooke AM, Gigg R, Potter BV, Nahorski SR. Stereospecific mobilization of intracellular Ca2+ by inositol 1,4,5-triphosphate. Biochem J. 1988 Aug 1;253(3):901-5. PMID: 3263119. View Source
